Ethyl 2-bromo-2-cyanoacetate

Beschreibung

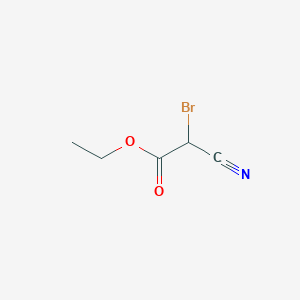

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-bromo-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGBTDLJOFKSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030252 | |

| Record name | Bromocyanoacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-46-8 | |

| Record name | Ethyl 2-bromo-2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-bromo-2-cyano-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1187-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromocyanoacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Reagent

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-bromo-2-cyanoacetate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a reagent of significant interest due to its unique trifunctional nature. The convergence of an electrophilic bromine atom, a versatile cyano group, and an ester moiety upon a single α-carbon atom creates a highly reactive and synthetically powerful scaffold.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Its utility as a precursor for a diverse range of heterocyclic compounds, which are privileged structures in many pharmacologically active molecules, underscores its importance in the synthetic chemist's toolkit.[1][2]

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development.

Molecular Structure and Identifiers

The structure of this compound is characterized by a central carbon atom substituted with bromo, cyano, and ethoxycarbonyl groups. This arrangement is key to its reactivity.

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound, which are essential for experimental design and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrNO₂ | [3][4] |

| Molecular Weight | 192.01 g/mol | [3][4] |

| CAS Number | 1187-46-8 | [3][4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | ~1.58 - 1.6 g/cm³ | [3][7] |

| Boiling Point | 208.6°C at 760 mmHg | [3][7] |

| Melting Point | 116-117 °C | [3] |

| Flash Point | 79.9°C | [3][7] |

| Refractive Index | ~1.481 | [3] |

| Solubility | Slightly soluble in water | [8] |

| Vapor Pressure | 0.212 mmHg at 25°C | [3] |

Spectroscopic Data for Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a dedicated public spectrum is not available, the expected spectral characteristics can be inferred from its structure and data from related compounds like ethyl cyanoacetate.[2][9][10]

| Spectroscopy | Key Expected Peaks / Signals | Rationale |

| ¹H NMR | ~4.2-4.4 ppm (quartet, 2H); ~1.2-1.4 ppm (triplet, 3H) | These signals are characteristic of the ethoxy (-OCH₂CH₃) group of the ester. The α-carbon has no proton, so no signal is expected in that region. |

| ¹³C NMR | ~160-170 ppm (C=O); ~110-120 ppm (C≡N); ~60-70 ppm (-OCH₂-); ~30-40 ppm (α-Carbon); ~10-20 ppm (-CH₃) | The chemical shifts are influenced by the electronegativity of adjacent atoms. The α-carbon is shifted downfield by the bromine, cyano, and ester groups. |

| IR Spectroscopy | ~2210-2260 cm⁻¹ (C≡N stretch); ~1735-1750 cm⁻¹ (C=O stretch, strong) | These are characteristic stretching frequencies for nitrile and ester carbonyl groups, respectively.[9] |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z ≈ 191 and 193 (approx. 1:1 ratio) | The presence of one bromine atom results in two isotopic peaks of nearly equal intensity. Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅).[4][11] |

Part 2: Synthesis and Reactivity Profile

The synthetic utility of this compound is a direct consequence of its carefully orchestrated electronic properties.

Synthesis: Direct α-Halogenation

The most direct and common method for preparing this compound is through the α-halogenation of its precursor, ethyl cyanoacetate.[1]

Causality of the Reaction: The α-carbon in ethyl cyanoacetate is positioned between two potent electron-withdrawing groups: the nitrile (-C≡N) and the ester (-COOEt). This positioning renders the α-protons unusually acidic, facilitating their removal by a base to form a stable enolate. This enolate is nucleophilic and readily attacks an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or elemental bromine, to yield the desired product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq.) in a suitable solvent like carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution.

-

Initiation: Add a catalytic amount of a radical initiator such as AIBN.

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching & Extraction: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Core Reactivity: A Versatile Electrophilic Hub

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon.[1] The strong negative inductive effects of the bromine atom and the cyano group make this carbon highly susceptible to nucleophilic attack, with bromide acting as an excellent leaving group.[1] This predictable reactivity makes it a cornerstone for building more complex molecules.

Key Reaction Classes:

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to introduce diverse functionalities at the α-position.

-

Cyclocondensation Reactions: It serves as a key precursor in multicomponent reactions for synthesizing highly functionalized heterocyclic systems, such as pyrroles, thiophenes, and imidazoles, which are prevalent in drug molecules.[1][12]

-

Knoevenagel and Michael Reactions: While the parent ethyl cyanoacetate is known for these reactions, the bromo-derivative can be used to generate intermediates for subsequent cyclizations or further functionalization.[13][14]

Caption: The synthetic versatility of this compound.

Part 3: Safety, Handling, and Disposal

Given its reactivity, proper handling of this compound is critical to ensure laboratory safety. The information below is a synthesis of data from multiple safety data sheets (SDS).[15][16][17]

Hazard Identification

-

Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[16]

-

Corrosivity: Causes severe skin burns and eye damage. It is a lachrymator, meaning its vapors can cause severe eye irritation and tearing.[16][17]

-

Flammability: Flammable liquid and vapor.[16]

Safe Handling and Personal Protective Equipment (PPE)

A self-validating protocol for handling this reagent involves a multi-layered approach to exposure prevention.

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][18]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[17] Keep away from heat, sparks, and open flames.[16]

First Aid and Emergency Procedures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][17]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[15][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][17]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[16][18]

-

Disposal: Waste material must be disposed of in accordance with national and local regulations. Handle uncleaned containers as you would the product itself.[16]

Conclusion

This compound is a powerful and versatile reagent whose value is rooted in its predictable and potent reactivity. The electron-withdrawing nature of its functional groups makes it an excellent electrophilic building block for C-C and C-heteroatom bond formation. While its reactivity demands rigorous safety protocols, a comprehensive understanding of its chemical properties, as outlined in this guide, allows researchers and drug development professionals to harness its synthetic potential effectively and safely, paving the way for the creation of novel and complex molecules.

References

-

ETHYL 2,2-DIBROMO-2-CYANOACETATE | CAS 13280-85-8. (n.d.). Matrix Fine Chemicals. Retrieved January 12, 2026, from [Link]

-

This compound | C5H6BrNO2 | CID 14469. (n.d.). PubChem, NIH. Retrieved January 12, 2026, from [Link]

-

Ethyl bromo(cyano)acetate | CAS#:1187-46-8. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

-

Ethyl cyanoacetate. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

This compound (C5H6BrNO2). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

-

ethyl cyanoacetate. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

-

SYNTHESIS OF α-AMINO ACIDS FROM ETHYL CYANOACETATE. (n.d.). Canadian Science Publishing. Retrieved January 12, 2026, from [Link]

-

Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved January 12, 2026, from [Link]

-

Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

-

(PDF) Ethyl Cyanoacetate Reactions. (2024, June). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Ethyl cyanoacetate patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]

-

Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. (2024, July 27). The Brainy Insights. Retrieved January 12, 2026, from [Link]

-

Ethyl cyanoacetate. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Study on optimum synthesis of ethyl cyanoacetate. (n.d.). E3S Web of Conferences. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C5H6BrNO2 | CID 14469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 2-bromo-2-cyano-acetate | 1187-46-8 [chemicalbook.com]

- 6. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 7. Ethyl bromo(cyano)acetate | CAS#:1187-46-8 | Chemsrc [chemsrc.com]

- 8. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ethyl cyanoacetate [webbook.nist.gov]

- 11. PubChemLite - this compound (C5H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. manavchem.com [manavchem.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-2-cyanoacetate from Ethyl Cyanoacetate

Executive Summary

Ethyl 2-bromo-2-cyanoacetate is a pivotal building block in organic synthesis, valued for its dual reactivity conferred by the electrophilic carbon center and the versatile cyano and ester functional groups. Its application spans the synthesis of complex heterocyclic compounds, amino acids, and various intermediates crucial for pharmaceutical and agrochemical development. This guide provides a comprehensive technical overview of its synthesis via the bromination of ethyl cyanoacetate. We delve into the underlying reaction mechanisms, present a detailed and validated experimental protocol, analyze potential challenges such as byproduct formation, and outline critical safety considerations. This document is intended to serve as an expert resource for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis.

Physicochemical Properties and Reagent Data

A thorough understanding of the physical and chemical properties of all reagents is fundamental to safe and successful synthesis. The data presented below has been consolidated from authoritative sources.

| Compound | IUPAC Name | CAS No. | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Starting Material | Ethyl cyanoacetate | 105-56-6 | 113.12 | 206-207 | 1.063 |

| Brominating Agent | N-Bromosuccinimide | 128-08-5 | 177.98 | Decomposes | 2.098 |

| Solvent | Carbon Tetrachloride | 56-23-5 | 153.82 | 76.7 | 1.594 |

| Product | This compound | 1187-46-8 | 192.01 | 90-92 / 10 mmHg | ~1.506 |

Data compiled from PubChem[1] and supplier safety data sheets.

Core Synthesis: Mechanistic Insights

The synthesis of this compound hinges on the electrophilic α-bromination of ethyl cyanoacetate. The key to this reaction is the enhanced acidity of the α-protons located on the methylene group (–CH₂–). These protons are positioned between two potent electron-withdrawing groups: a nitrile (–C≡N) and an ester (–COOEt). This positioning stabilizes the resulting carbanion (enolate), making deprotonation favorable and rendering the α-carbon nucleophilic.

While the reaction can be performed with elemental bromine (Br₂), often in the presence of a base or acid catalyst, a more controlled and selective method employs N-bromosuccinimide (NBS). The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄), typically initiated by light or a radical initiator, proceeds via a free-radical mechanism.

Mechanism: Radical Bromination with N-Bromosuccinimide

The process can be broken down into three classical stages of a radical chain reaction:

-

Initiation: A radical initiator (like AIBN or UV light) homolytically cleaves the N-Br bond in NBS to generate a bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts an acidic α-hydrogen from ethyl cyanoacetate, forming hydrogen bromide (HBr) and a resonance-stabilized cyanoacetate radical.

-

This cyanoacetate radical then reacts with another molecule of NBS to yield the desired product, this compound, and regenerates a bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when radicals combine to form stable, non-reactive molecules.

The HBr generated during the propagation step can react with NBS to produce elemental bromine (Br₂), which can also participate in the bromination. This ensures a low, steady concentration of the brominating species, which is crucial for preventing undesirable side reactions, most notably di-bromination.[2]

Caption: Radical mechanism for the bromination of ethyl cyanoacetate using NBS.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound. It is imperative that this procedure is performed in a well-ventilated chemical fume hood by trained personnel.

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Ethyl cyanoacetate (11.31 g, 0.10 mol)

-

N-Bromosuccinimide (17.80 g, 0.10 mol)

-

Carbon tetrachloride (CCl₄) (100 mL)

-

Azobisisobutyronitrile (AIBN) (164 mg, 0.001 mol)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (0.10 mol), N-bromosuccinimide (0.10 mol), AIBN (0.001 mol), and carbon tetrachloride (100 mL).

-

Initiation and Reflux: Attach a reflux condenser to the flask. Place the apparatus in a heating mantle and bring the mixture to a gentle reflux (approx. 77°C) with vigorous stirring. The reaction is often initiated by the appearance of an orange-brown color.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the consumption of NBS. As the reaction proceeds, the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface. The reaction is typically complete within 1-3 hours.

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of fresh CCl₄.

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize any HBr) and 50 mL of brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is a yellowish oil. Purify the oil by vacuum distillation. Collect the fraction boiling at 90-92°C at a pressure of 10 mmHg. The final product should be a colorless to pale yellow liquid.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Byproduct Analysis

The primary challenge in this synthesis is controlling the reaction to prevent the formation of the di-substituted byproduct, ethyl 2,2-dibromocyanoacetate.

-

Issue: Formation of ethyl 2,2-dibromocyanoacetate.

-

Causality: The mono-brominated product still possesses an acidic proton, albeit less acidic than the starting material. If the reaction conditions are too harsh or if an excess of the brominating agent is present, a second bromination can occur.

-

Mitigation Strategy: The key is precise stoichiometric control. Using a 1:1 molar ratio of ethyl cyanoacetate to NBS is critical.[2] The slow, in-situ generation of the brominating agent (Br₂) from NBS and HBr helps maintain a low concentration of bromine, favoring mono-substitution. Over-refluxing or using an excess of radical initiator can also lead to byproduct formation.

Safety and Hazard Analysis

Working with the reagents in this synthesis requires strict adherence to safety protocols. All manipulations must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

| Compound | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Ethyl Cyanoacetate | Exclamation Mark | H302, H312, H319, H332: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[3] | P261, P280, P305+P351+P338: Avoid breathing vapours. Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| N-Bromosuccinimide | Oxidizer, Corrosive, Exclamation Mark | H272, H314: May intensify fire; oxidizer. Causes severe skin burns and eye damage. | P220, P280, P303+P361+P353, P305+P351+P338: Keep away from clothing and other combustible materials. Wear protective gloves/clothing/eye protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water. |

| Carbon Tetrachloride | Health Hazard, Environmental Hazard, Exclamation Mark | H302, H312, H331, H351, H372, H411: Harmful if swallowed or in contact with skin. Toxic if inhaled. Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long lasting effects. | P201, P260, P273, P280, P308+P313: Obtain special instructions before use. Do not breathe dust/fume/gas/mist/vapours/spray. Avoid release to the environment. Wear protective gloves. IF exposed or concerned: Get medical advice/attention. |

| This compound | Skull and Crossbones, Corrosive | H300+H310+H330, H314: Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.[4][5] | P260, P262, P280, P301+P310, P302+P352, P304+P340: Do not breathe mist or vapours. Do not get in eyes, on skin, or on clothing. Wear protective gloves/eye protection. IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air.[5] |

This is a summary of primary hazards. Always consult the full Safety Data Sheet (SDS) before handling any chemical.[3][4][5][6] The product, this compound, is a potent lachrymator and is highly toxic.[5] Handle with extreme caution.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14469, this compound. PubChem. Available at: [Link]

-

Felton, D. G. I. (1955). Some Reactions of Ethyl Cyanoacetate. Journal of the Chemical Society, 515-518. Available at: [Link]

Sources

- 1. This compound | C5H6BrNO2 | CID 14469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Some reactions of ethyl cyanoacetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Procedural Guide to Ethyl 2-bromo-2-cyanoacetate

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 2-bromo-2-cyanoacetate (C₅H₆BrNO₂), a valuable reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a comprehensive understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Given the limited availability of published experimental spectra for this specific compound, this guide leverages spectral data from analogous structures and predictive modeling to elucidate its structural features.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule incorporating an ethyl ester, a nitrile group, and a bromine atom attached to a chiral center. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆BrNO₂ | PubChem[1] |

| Molecular Weight | 192.01 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1187-46-8 | PubChem[1] |

| Canonical SMILES | CCOC(=O)C(C#N)Br | PubChem[1] |

| Monoisotopic Mass | 190.95819 Da | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental spectra for this compound, the following analysis is based on established principles of NMR spectroscopy and comparison with structurally related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals corresponding to the ethyl group.

-

-CH₂- (Quartet): The methylene protons of the ethyl group are adjacent to a methyl group, which will split the signal into a quartet. The electron-withdrawing effect of the neighboring oxygen atom will shift this signal downfield, likely in the range of δ 4.2-4.4 ppm .

-

-CH₃ (Triplet): The methyl protons of the ethyl group are adjacent to a methylene group, resulting in a triplet. This signal is expected to appear further upfield, around δ 1.2-1.4 ppm .

-

-CH(Br)(CN)- (Singlet): The methine proton is attached to the chiral center. Due to the presence of the bromine, cyano, and ester groups, this proton is highly deshielded and would appear as a singlet. Its predicted chemical shift would be significantly downfield.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| 4.2 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.2 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

C=O (Ester Carbonyl): The carbonyl carbon of the ester group is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 160-170 ppm .

-

-C≡N (Nitrile Carbon): The carbon of the nitrile group is also electron-deficient and is expected to resonate in the range of δ 115-125 ppm .

-

-O-CH₂-: The methylene carbon of the ethyl group, being attached to an oxygen atom, will be found in the region of δ 60-70 ppm .

-

-CH(Br)(CN)-: The carbon atom bonded to both the bromine and the cyano group will experience significant deshielding and is predicted to appear around δ 40-50 ppm .

-

-CH₃: The methyl carbon of the ethyl group will be the most shielded carbon and will appear at the upfield end of the spectrum, around δ 13-15 ppm .

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| 160 - 170 | C =O |

| 115 - 125 | -C ≡N |

| 60 - 70 | -O-CH₂ -CH₃ |

| 40 - 50 | -C H(Br)(CN)- |

| 13 - 15 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and nitrile groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of the carbonyl group in an ester.

-

C≡N Stretch (Nitrile): A medium-intensity, sharp absorption band should appear in the range of 2240-2260 cm⁻¹ , corresponding to the nitrile group.

-

C-O Stretch (Ester): The C-O stretching vibrations of the ester group will likely produce strong bands in the region of 1000-1300 cm⁻¹ .

-

C-H Stretch (Alkyl): The C-H stretching vibrations of the ethyl group will be observed in the range of 2850-3000 cm⁻¹ .

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500-600 cm⁻¹ .

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |

| 2850 - 3000 | Medium | C-H Stretch (Alkyl) |

| 2240 - 2260 | Medium, Sharp | C≡N Stretch (Nitrile) |

| 1735 - 1750 | Strong, Sharp | C=O Stretch (Ester) |

| 1000 - 1300 | Strong | C-O Stretch (Ester) |

| 500 - 600 | Medium | C-Br Stretch |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic isotopic patterns for bromine-containing fragments.

The predicted mass spectrum from PubChemLite suggests several possible adducts.[2] For the protonated molecule [M+H]⁺, the expected m/z would be approximately 191.96547.[2]

A plausible fragmentation pattern would involve the loss of the ethoxy group (-OCH₂CH₃) or the bromine atom.

Table 5: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.96547 |

| [M+Na]⁺ | 213.94741 |

| [M-H]⁻ | 189.95091 |

Data sourced from PubChemLite[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of all carbon nuclei.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak (for CDCl₃, δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the proton signals and pick the peaks for both proton and carbon spectra.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform or carbon tetrachloride) and place it in a liquid cell.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or the solvent).

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique. For this molecule, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be appropriate for LC-MS, while electron ionization (EI) would be used for GC-MS.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak(s), paying attention to the isotopic pattern characteristic of bromine.

-

Propose fragmentation pathways to explain the observed fragment ions.

-

Visualizations

Molecular Structure and Workflow

Caption: Figure 1: Structure of this compound.

Caption: Figure 2: Workflow for Spectroscopic Analysis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[3] Always work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat.[4][5] Avoid inhalation, ingestion, and contact with skin and eyes.[3][6] In case of exposure, seek immediate medical attention.[3][6] Store the compound in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Acros Organics. Material Safety Data Sheet. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChemLite. This compound (C5H6BrNO2). [Link]

Sources

Ethyl 2-bromo-2-cyanoacetate reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 2-bromo-2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized and versatile reagent in modern organic synthesis. Possessing a stereogenic center bearing a bromine atom, a nitrile group, and an ester, this molecule serves as a potent electrophile and a valuable precursor for a multitude of complex molecular architectures. Its strategic importance is particularly pronounced in the pharmaceutical industry, where the cyanoacetate moiety is a key structural motif in numerous therapeutic agents.[1] This guide offers a comprehensive exploration of the core reaction mechanisms of this compound, moving beyond simple procedural outlines to explain the underlying principles and causality behind its reactivity. As a self-validating resource, it is designed to provide senior application scientists and drug development professionals with both foundational knowledge and field-proven insights.

Part 1: Synthesis and Physicochemical Properties

The primary route to this compound involves the bromination of its parent compound, ethyl cyanoacetate. This reaction is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, often under radical or ionic conditions. The high reactivity of the active methylene group in ethyl cyanoacetate facilitates this transformation.[2]

Key Physicochemical and Safety Data

A summary of the essential properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1187-46-8 | [3][4] |

| Molecular Formula | C₅H₆BrNO₂ | [3][4][5] |

| Molecular Weight | 192.01 g/mol | [3][4] |

| Boiling Point | 208.6°C at 760 mmHg | [3] |

| Density | 1.58 g/cm³ | [3] |

| Refractive Index | 1.481 | [3] |

Safety and Handling: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[6] It is incompatible with strong oxidizing agents, acids, and bases.[7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory. Skin contact may be harmful, and the material can be irritating.[6]

Part 2: Core Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine. The presence of two adjacent electron-withdrawing groups (nitrile and ester) significantly activates this position towards nucleophilic attack and stabilizes potential radical intermediates.

Nucleophilic Substitution (S_N2) Reactions

The most prevalent reaction pathway for this compound is the bimolecular nucleophilic substitution (S_N2) mechanism.[8][9] In this concerted process, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide leaving group.

Mechanism: The reaction proceeds via a backside attack by the nucleophile on the C-Br bond. This approach is necessary to allow for the formation of a new bond while the C-Br bond is breaking, passing through a trigonal bipyramidal transition state.[10] Because the substrate is a secondary halide, the reaction rate is sensitive to steric hindrance from both the substrate and the nucleophile.

Key Factors:

-

Nucleophile: A wide range of nucleophiles, including amines, thiolates, alkoxides, and carbanions (such as enolates), readily react. Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates.[9]

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[8]

-

Leaving Group: Bromide is an excellent leaving group, facilitating the reaction.

Caption: S_N2 Nucleophilic Substitution Pathway.

Alkylation Reactions

As a potent electrophile, this compound is an excellent reagent for alkylating a variety of nucleophiles, effectively installing the CH(CN)COOEt functional group, a valuable synthon for further transformations.

-

C-Alkylation: Carbanions, such as those derived from malonic esters or ethyl cyanoacetate itself, can be alkylated. This reaction is fundamental for forming new carbon-carbon bonds. The use of a strong, non-nucleophilic base is crucial to deprotonate the active methylene compound without promoting side reactions.[11]

-

O-Alkylation: Phenoxides and alkoxides are readily alkylated on the oxygen atom. For example, the reaction with salicylaldehyde in the presence of a weak base like K₂CO₃ yields the corresponding ether.[12]

-

N-Alkylation: Primary and secondary amines can be alkylated, though over-alkylation can be a competing process. Careful control of stoichiometry is required.

Caption: General workflow for alkylation reactions.

Radical Reactions

The carbon-bromine bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions, particularly in the presence of a radical initiator. This generates a carbon-centered radical that is stabilized by both the adjacent nitrile and ester groups through resonance.

Mechanism: The reaction follows a standard radical chain mechanism:[13]

-

Initiation: A radical initiator (e.g., AIBN) or UV light cleaves the C-Br bond to form the stabilized ethyl 2-cyanoacetat-2-yl radical.[14]

-

Propagation: This radical can then add across the double bond of an alkene, generating a new carbon-centered radical. This new radical subsequently abstracts a bromine atom from another molecule of this compound, propagating the chain.[15]

-

Termination: The reaction is terminated by the combination of any two radical species.[13]

This pathway is highly valuable for the difunctionalization of alkenes, adding both a bromine atom and the cyanoacetate moiety. Studies on analogous compounds like ethyl 2-bromo-2,2-difluoroacetate have demonstrated the utility of this approach for adding across vinyl ethers.[16]

Cycloaddition Reactions

While direct cycloaddition involving the C-Br bond is uncommon, derivatives of this compound are key precursors for cycloaddition reactions. For instance, reaction with a base and a suitable dipolarophile can lead to the in-situ formation of a 1,3-dipole. The resulting nitrile ylide or related species can then undergo a [3+2] cycloaddition to form five-membered heterocyclic rings, which are prevalent structures in many pharmaceuticals.[17][18]

Part 3: Experimental Protocols and Practical Insights

Representative Protocol: C-Alkylation of Ethyl Cyanoacetate

This protocol details the synthesis of diethyl 2,3-dicyanosuccinate, a reaction that showcases both the nucleophilic and electrophilic nature of the cyanoacetate framework.

1. Materials and Reagents:

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl cyanoacetate

-

This compound

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

2. Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.0 eq).

-

Add anhydrous THF to create a suspension and cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF to the stirred suspension.

-

Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium enolate.[11]

-

Add this compound (1.0 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

Troubleshooting and Field Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete deprotonation; Insufficiently reactive nucleophile; Side reactions. | Ensure the base is fresh and of sufficient strength. Consider a more reactive nucleophile or add a catalyst (e.g., NaI for alkyl bromides). Run the reaction at a lower temperature to minimize side products.[11] |

| Di-alkylation Product | (In other alkylations) The mono-alkylated product is deprotonated and reacts again. | Use a slight excess of the nucleophile to be alkylated. Add the alkylating agent slowly to a solution of the fully formed enolate. |

| O- vs. C-Alkylation | Ambident nature of the enolate nucleophile. | The outcome is solvent and counter-ion dependent. Polar aprotic solvents (THF, DMF) generally favor C-alkylation, while polar protic solvents can favor O-alkylation. |

Part 4: Applications in Drug Development and Medicinal Chemistry

The ethyl cyanoacetate framework is a privileged structure in medicinal chemistry. Its derivatives are integral to the synthesis of a wide range of pharmaceuticals. While ethyl cyanoacetate itself is a common starting material, the brominated form provides a direct route to α-substituted derivatives, which are often more complex and stereochemically defined.

-

Heterocycle Synthesis: The true power of this reagent lies in its use for constructing heterocyclic systems. The nitrile and ester groups are perfectly poised for cyclization reactions. For example, condensation with guanidine or urea derivatives can lead to pyrimidines and other nitrogen-containing heterocycles.[19][20]

-

Examples of Drug Scaffolds:

-

Allopurinol: Used to treat gout, its synthesis can begin with a Knoevenagel condensation of ethyl cyanoacetate, followed by cyclizations.[19]

-

Trimethoprim: This antibacterial agent is synthesized using ethyl cyanoacetate and a substituted benzaldehyde.[19]

-

Pteridines (e.g., Folic Acid): The synthesis of this vital vitamin B complex member can utilize ethyl cyanoacetate as a key building block.[19]

-

The use of this compound allows for the introduction of the cyanoacetate unit onto already functionalized molecules, providing a convergent and efficient pathway to these and other complex drug candidates.[21]

Conclusion

This compound is a reagent of significant strategic value, defined by the electrophilicity of its α-carbon. Its predictable reactivity in S_N2 substitutions and alkylations, combined with its utility in radical additions and as a precursor for complex cyclizations, makes it an indispensable tool. For researchers in drug development, a thorough understanding of these core mechanisms is not merely academic; it is the foundation for designing innovative, efficient, and robust synthetic routes to the next generation of therapeutic agents.

References

-

Wikipedia. Ethyl cyanoacetate. [Link]

-

Organic Syntheses Procedure. ethyl cyanoacetate. [Link]

-

Gagnon, P. E., & Nadeau, G. (1953). SYNTHESIS OF α-AMINO ACIDS FROM ETHYL CYANOACETATE. Canadian Journal of Chemistry, 31(11), 1147-1153. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 14469. [Link]

-

Reddy, G. V., et al. (2017). A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates. Scientific Reports, 7(1), 1-8. [Link]

-

McMurry, J. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. Student Solutions Manual for Organic Chemistry. [Link]

-

Soderberg, T. (n.d.). chapter 7. one-electron transfer: radical reactions. Organic Chemistry. [Link]

-

ChemTube3D. A Level Nucleophilic Substitution Cyanide + Ethyl Bromide. [Link]

-

PubChemLite. This compound (C5H6BrNO2). [Link]

-

Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

-

Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

-

Jasperse, C. P. (n.d.). Review of Organic Chem II. [Link]

-

ResearchGate. Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. [Link]

-

Market Research Future. Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. [Link]

-

LibreTexts Chemistry. 18.4: Radical reactions in practice. [Link]

-

LibreTexts Chemistry. 7.1: Nucleophilic Substitution Reaction Overview. [Link]

-

Rajasekaran, K., & Gnanasekaran, C. (1986). Reaction of ethyl bromoacetate with substituted naphthoate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 47-53. [Link]

-

Marazzi, M. (n.d.). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). [Link]

-

LibreTexts Chemistry. 29.5: Cycloaddition Reactions. [Link]

-

ResearchGate. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. [Link]

-

ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. [Link]

-

University of California, Riverside. Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry. [Link]

-

NJ.gov. Common Name: ETHYL CYANOACETATE HAZARD SUMMARY. [Link]

Sources

- 1. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C5H6BrNO2 | CID 14469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nj.gov [nj.gov]

- 8. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. ochem.as.uky.edu [ochem.as.uky.edu]

- 14. chemistry.ucr.edu [chemistry.ucr.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Stability and Storage of Ethyl 2-bromo-2-cyanoacetate

Abstract

Ethyl 2-bromo-2-cyanoacetate (CAS No. 1187-46-8) is a pivotal reagent in synthetic organic chemistry, valued for its dual functionality that enables complex molecular constructions. However, its utility is intrinsically linked to its chemical stability. As an α-halo ester, it is susceptible to degradation pathways that can compromise experimental outcomes. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage and handling. By understanding the underlying chemical principles and adhering to these validated procedures, researchers can ensure the reagent's integrity, leading to more reliable and reproducible scientific results.

Chemical Profile and Significance

This compound is a bifunctional molecule featuring a reactive carbon-bromine bond and an electron-withdrawing cyano group, both alpha to an ester. This unique arrangement makes it a potent alkylating agent and a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its efficacy in these applications is critically dependent on its purity, which can be compromised by improper storage and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1187-46-8 | [3][4] |

| Molecular Formula | C₅H₆BrNO₂ | [3][4] |

| Molecular Weight | 192.01 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | ~1.506 g/cm³ at 25 °C | |

| Boiling Point | ~159 °C | |

| Flash Point | ~79.9 °C | [4] |

| Reactivity | Potent alkylating agent, lachrymator | [1] |

Core Stability Analysis: Mechanisms of Degradation

The chemical stability of this compound is primarily dictated by the lability of the C-Br bond and the susceptibility of the ester group to hydrolysis. Understanding these degradation pathways is essential for developing effective storage strategies. The product is generally considered chemically stable under standard ambient conditions (room temperature) if kept dry and away from incompatible materials.

Hydrolysis: The Primary Threat

The most significant degradation pathway is hydrolysis. As with many esters, especially those activated by adjacent electron-withdrawing groups, this compound can react with water. This reaction is accelerated by the presence of both acids and bases.

-

Mechanism: Nucleophilic attack by water on the electrophilic carbonyl carbon of the ester leads to the formation of 2-bromo-2-cyanoacetic acid and ethanol. The released acid can further catalyze the degradation process. The presence of moisture can also lead to the formation of hydrogen bromide (HBr), a corrosive gas.

Caption: Primary hydrolysis pathway for this compound.

Thermal and Photolytic Decomposition

While stable at room temperature, elevated temperatures can promote decomposition. Vapors can form explosive mixtures with air upon intense warming. When heated to decomposition, the compound emits toxic vapors of nitrogen oxides (NOx) and bromide.[4]

Direct exposure to sunlight or UV radiation should also be avoided. Although specific photostability studies are not widely published, the C-Br bond is known to be susceptible to photolytic cleavage, which can generate radical species and lead to a complex mixture of degradation products.

Incompatible Materials

Contact with certain materials can accelerate degradation significantly. These include:

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) will rapidly saponify the ester and can promote elimination reactions.[6][7]

-

Strong Acids: (e.g., sulfuric acid, hydrochloric acid) can catalyze hydrolysis.[6][7]

-

Oxidizing Agents: (e.g., peroxides, nitrates) can lead to vigorous, potentially explosive reactions.[6]

-

Reducing Agents: Can reduce the functional groups.[6]

-

Nucleophiles: Reagents like ammonia or amines will readily displace the bromide, forming new substitution products.[1]

Validated Protocols for Storage and Handling

A self-validating storage and handling system is one where the integrity of the reagent is continuously maintained and verified. The following protocols are designed to prevent the degradation pathways described above.

Long-Term Storage Protocol

For maintaining the integrity of this compound for extended periods, the following conditions are mandatory.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale (The "Why") |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential hydrolysis and decomposition reactions. Many suppliers recommend storing under inert gas at 2-8°C.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[8] |

| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects the compound from light-induced (photolytic) degradation.[5] |

| Location | Cool, dry, well-ventilated, locked area | Ensures a stable environment, prevents accidental contact, and complies with safety regulations for toxic substances.[9] |

| Segregation | Store away from incompatible materials (acids, bases, oxidizers).[6][7] | Prevents accidental contact and violent reactions. |

Self-Validation Check: Before each use, visually inspect the liquid. A significant change from colorless/light yellow to a darker yellow or brown hue indicates potential decomposition. A sharp, acidic odor upon opening suggests hydrolysis and the formation of HBr.

Experimental Handling Workflow

Safe and effective handling during experimentation is crucial to both user safety and data integrity. This compound is fatal if swallowed, inhaled, or in contact with skin and is a lachrymator (causes tears).[10] All handling must be performed in a chemical fume hood.

Caption: Recommended workflow for handling this compound.

Safety and Personal Protective Equipment (PPE)

Given its high toxicity, stringent safety measures are non-negotiable.

-

Engineering Controls: Always use this chemical within a certified chemical fume hood to avoid inhalation of its potent vapors.[11] Eyewash stations and safety showers must be immediately accessible.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., Nitrile rubber).[5]

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-retardant, antistatic lab coat should be worn.

-

Respiratory Protection: If there is any risk of vapor exposure, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]

-

Conclusion

The stability of this compound is paramount for its successful application in research and development. Its primary vulnerabilities are hydrolysis, thermal decomposition, and reactivity with incompatible substances. By adhering to a strict storage protocol—refrigeration under an inert, dry atmosphere in a sealed, light-protected container—and following a meticulous handling workflow, researchers can effectively mitigate these risks. This disciplined approach ensures the reagent's purity, leading to reliable experimental outcomes and enhancing laboratory safety.

References

-

Sigma-Aldrich, "SAFETY DATA SHEET - this compound," (2025).

-

ChemicalBook, "Chemical Safety Data Sheet MSDS / SDS - ethyl 2-bromo-2-cyano-acetate," (2024).

-

NJ.gov, "HAZARD SUMMARY - ETHYL BROMOACETATE,"

-

Guidechem, "ethyl 2-bromo-2-cyano-acetate 1187-46-8,"

-

Loba Chemie, "ETHYL BROMOACETATE FOR SYNTHESIS MSDS," (2016).

-

Thermo Fisher Scientific, "SAFETY DATA SHEET - Ethyl cyanoacetate," (2025).

-

Fisher Scientific, "SAFETY DATA SHEET - Ethyl bromoacetate," (2010).

-

BenchChem, "Safety and Transportation of Ethyl Cyanoacetate,"

-

Krishna Solvechem Ltd. (KSCL), "MATERIAL SAFETY DATA SHEET (MSDS) - Ethyl bromoacetate,"

-

Wikipedia, "α-Halo carboxylic acids and esters,"

-

Reddit r/OrganicChemistry, "Synthesis of alpha halo esters," (2024).

-

National Institutes of Health (NIH), "PubChem Compound Summary for CID 14469, this compound,"

-

Google Patents, "EP1293494B1 - Process for preparing alpha-halo-ketones,"

-

Organic Syntheses, "ethyl cyanoacetate,"

-

ResearchGate, "Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters," (2025).

-

PubChemLite, "this compound (C5H6BrNO2),"

-

ChemicalBook, "ethyl 2-bromo-2-cyano-acetate | 1187-46-8,"

-

RSC Publishing, "Olefination of aldehydes with alpha-halo redox-active esters," (2023).

-

BenchChem, "An In-depth Technical Guide on the Stability and Storage of Ethyl 3-bromo-5-cyano-2-formylbenzoate,"

-

Cheméo, "Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6),"

-

Wikipedia, "Ethyl cyanoacetate,"

-

E3S Web of Conferences, "Study on optimum synthesis of ethyl cyanoacetate,"

Sources

- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. nj.gov [nj.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. ethyl 2-bromo-2-cyano-acetate | 1187-46-8 [amp.chemicalbook.com]

- 9. Specification for storage and transportation of ethyl cyanoacetate-Chemwin [en.888chem.com]

- 10. fishersci.com [fishersci.com]

- 11. kscl.co.in [kscl.co.in]

Starting material for heterocyclic synthesis Ethyl 2-bromo-2-cyanoacetate

An In-Depth Technical Guide to Ethyl 2-bromo-2-cyanoacetate: A Versatile Reagent for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized and reactive organic compound that has emerged as a pivotal starting material in the synthesis of a wide array of heterocyclic systems. Its unique molecular architecture, featuring an electrophilic carbon center, a nitrile group, and an ester moiety, provides a versatile platform for constructing diverse and complex molecular scaffolds. This technical guide offers a comprehensive overview of the synthesis, properties, and extensive applications of this compound in modern heterocyclic chemistry. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven experimental protocols for the synthesis of key heterocyclic families, including thiazoles, pyrimidines, and pyrroles. This document is intended to serve as a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug discovery.

Introduction to this compound

This compound, with the chemical formula C₅H₆BrNO₂, is a halogenated cyano-ester that serves as a potent electrophile and a valuable C2 synthon in organic synthesis. The presence of both a bromine atom and a cyano group on the α-carbon significantly activates the molecule for nucleophilic attack, making it an ideal precursor for constructing carbon-carbon and carbon-heteroatom bonds. This high reactivity, coupled with the potential for further transformations of the ester and nitrile functionalities, underpins its utility in the synthesis of pharmaceutically relevant heterocyclic compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.[1][2]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1187-46-8[1][2] |

| Molecular Formula | C₅H₆BrNO₂[1][2] |

| Molecular Weight | 192.01 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.6 g/cm³[2] |

| Boiling Point | 208.6 °C at 760 mmHg |

| Refractive Index | ~1.481 |

| Solubility | Soluble in most organic solvents. |

Synthesis of this compound

The parent compound, ethyl cyanoacetate, is readily prepared through several established methods, including the Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide, or the Fischer esterification of cyanoacetic acid with ethanol.[3][4][5][6] The subsequent introduction of the bromine atom at the activated α-position is typically achieved through electrophilic bromination. A common and effective method involves the reaction of ethyl cyanoacetate with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride.[7]

Caption: General synthesis of this compound.

Core Applications in Heterocyclic Synthesis

The strategic placement of reactive functional groups in this compound makes it a powerful tool for the construction of a variety of heterocyclic rings. This section will explore its application in the synthesis of thiazoles, pyrimidines, and pyrroles, providing mechanistic insights and detailed experimental protocols.

Synthesis of Thiazoles: The Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[8][9][10] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. This compound serves as an excellent α-halocarbonyl component in this synthesis, reacting readily with various thioamides to produce highly functionalized 2-aminothiazoles. These products are valuable scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[11]

Mechanistic Insights:

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of this compound, displacing the bromide ion in an SN2 fashion.[12] The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the ester carbonyl. Subsequent dehydration and tautomerization lead to the formation of the aromatic thiazole ring.

Caption: Mechanism of Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve thiobenzamide (1.37 g, 10 mmol) in 30 mL of ethanol.

-

Reaction Initiation: To the stirred solution, add this compound (1.92 g, 10 mmol) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Product Isolation: Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from an ethanol/water mixture to afford the pure ethyl 2-amino-4-phenylthiazole-5-carboxylate.

Synthesis of Pyrimidines: The Biginelli Reaction and Analogues

Pyrimidines are a fundamentally important class of heterocycles, forming the core structure of nucleobases and numerous pharmaceuticals.[13] The Biginelli reaction is a well-known multi-component reaction for the synthesis of dihydropyrimidinones, typically from an aldehyde, a β-ketoester, and urea.[14][15][16] While not a direct Biginelli component, the high reactivity of this compound allows for its use in modified procedures to access highly substituted pyrimidine systems. It can react with dinucleophiles such as urea, thiourea, or guanidine in a stepwise or one-pot manner.

Mechanistic Insights:

The synthesis can proceed through the reaction of this compound with a suitable dinucleophile like guanidine. The reaction likely begins with the nucleophilic attack of one of the amino groups of guanidine on the electrophilic carbon of the bromo-ester, followed by a second intramolecular cyclization of the other amino group onto the nitrile or ester carbonyl. Subsequent rearrangement and tautomerization would lead to the formation of the stable pyrimidine ring.

Caption: General pathway for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines

This protocol is adapted from a three-component Biginelli-type condensation.[13]

-

Reaction Setup: To a solution of an aromatic aldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add guanidine hydrochloride (12 mmol) and potassium carbonate (15 mmol).

-

Reaction Conditions: Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

-

Product Isolation: Acidify the mixture with dilute hydrochloric acid to a pH of approximately 6. The precipitated solid is then collected by filtration.

-

Purification: Wash the crude product with water and recrystallize from ethanol to obtain the pure 2-amino-5-cyano-6-hydroxy-4-arylpyrimidine.

Synthesis of Pyrroles: Modified Knorr and Paal-Knorr Approaches

The pyrrole ring is a privileged scaffold found in many natural products and pharmaceuticals.[17] The Knorr and Paal-Knorr syntheses are classical methods for constructing pyrrole rings.[18][19][20] this compound can be employed in variations of these syntheses. For instance, it can act as an electrophile that reacts with an enamine or an α-amino ketone to build the pyrrole framework.

Mechanistic Insights:

In a modified Knorr-type synthesis, the reaction can be envisioned to start with the alkylation of an α-amino ketone with this compound. The resulting intermediate would then undergo an intramolecular condensation between the ketone carbonyl and the active methylene group (activated by the cyano and ester groups), followed by dehydration to form the pyrrole ring.

Caption: Knorr-type synthesis of pyrroles.

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr Pyrrole Synthesis)

This is a classic Knorr synthesis protocol for context; this compound would be used in a modified procedure.[21]

-

Preparation of α-amino ketone (in situ): A solution of ethyl acetoacetate (26 g, 200 mmol) in acetic acid (40 mL) is cooled to 5°C. A solution of sodium nitrite (14 g, 200 mmol) in water (20 mL) is added slowly, keeping the temperature below 15°C. This mixture, containing ethyl 2-oximinoacetoacetate, is stirred overnight.

-

Reaction: In a separate flask, dissolve ethyl acetoacetate (29 g, 220 mmol) in acetic acid (100 mL) at 60°C. Add zinc dust (10 g) with vigorous stirring.

-

Addition: Slowly add the nitrosated mixture from step 1 to the flask from step 2 over 45 minutes, while simultaneously adding more zinc dust (40 g) in portions. Keep the internal temperature below 85°C.

-

Work-up: After the addition is complete, continue stirring for 1 hour at 60°C. Pour the reaction mixture into 0.5 L of water with ice and stir for 1 hour.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from an ethanol/ethyl acetate mixture.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

-

Hazard Identification: It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[22]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[22] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

First-Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[22]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

-

Conclusion

This compound is a remarkably versatile and potent reagent for the synthesis of a diverse range of heterocyclic compounds. Its high reactivity, stemming from the presence of the bromo, cyano, and ester groups, allows for its participation in a variety of classical and modern synthetic transformations. This guide has provided a detailed overview of its application in the synthesis of thiazoles, pyrimidines, and pyrroles, highlighting the mechanistic pathways and offering practical experimental guidance. For synthetic and medicinal chemists, a thorough understanding of the reactivity and handling of this compound opens up a wealth of possibilities for the efficient construction of novel molecular architectures with potential therapeutic applications.

References

-

Felton, D. G. I. (1955). Some Reactions of Ethyl Cyanoacetate. Journal of the Chemical Society (Resumed), 515-519. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Wikipedia. (2023). Biginelli reaction. [Link]

-

Wikipedia. (2023). Knorr pyrrole synthesis. [Link]

-

Sargordan-Arani, M., et al. (2018). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Oriental Journal of Chemistry, 34(1), 543-548. [Link]

-

Quimica Organica. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14469, this compound. [Link]

-

Popa, C. V., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(16), 4948. [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Org Prep Daily. (2010, September 15). Knorr pyrrole synthesis. [Link]

-

Wikipedia. (2023). Ethyl cyanoacetate. [Link]

-

Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2649. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12211624, Ethyl 3-bromo-I+/--cyano-5-fluorobenzeneacetate. [Link]

-

Organic Syntheses. (n.d.). Ethyl cyanoacetate. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]

-

Zaiats, M. O., et al. (2019). A Four Component Biginelli’s Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

-

Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]

-

Asfandyar, M. (2019, April 21). Knorr Pyrrole Synthesis [Video]. YouTube. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

-

Nath, M., & Bordoloi, M. (2018). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 115-136. [Link]

-

ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

Chen, Y., et al. (2019). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 79, 02018. [Link]

-